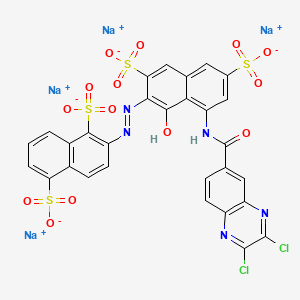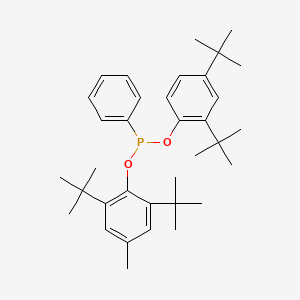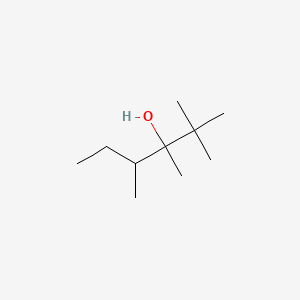
2,2,3,4-Tetramethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is part of the broader class of aliphatic alcohols and is known for its branched structure, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethylhexan-3-ol can be synthesized through the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 2,2,3,4-tetramethyl-3-hexanone with methylmagnesium bromide (a Grignard reagent) in the presence of anhydrous ether can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and ketones under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and solvents to prevent side reactions and ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2,2,3,4-tetramethyl-3-hexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert the ketone back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,2,3,4-Tetramethyl-3-hexanone
Reduction: this compound (from the ketone)
Substitution: Alkyl halides (e.g., 2,2,3,4-tetramethylhexyl chloride)
Applications De Recherche Scientifique
2,2,3,4-Tetramethylhexan-3-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of tertiary alcohols.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Mécanisme D'action
The mechanism of action of 2,2,3,4-tetramethylhexan-3-ol involves its interactions with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and effects. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. Additionally, the branched structure of the compound can affect its steric properties, influencing its interactions with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,4-Tetramethylhexane: A hydrocarbon with a similar branched structure but lacking the hydroxyl group.
2,2,3,4-Tetramethyl-3-hexanone: The corresponding ketone formed by the oxidation of 2,2,3,4-tetramethylhexan-3-ol.
2,2,3,4-Tetramethylpentan-3-ol: A similar tertiary alcohol with one fewer carbon atom in the main chain.
Uniqueness
This compound is unique due to its specific branched structure and the presence of a tertiary hydroxyl group
Propriétés
Numéro CAS |
66256-63-1 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,3,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
Clé InChI |
SAFMWGCEQYLRLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


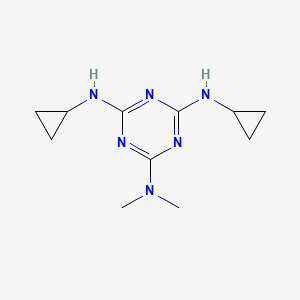
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
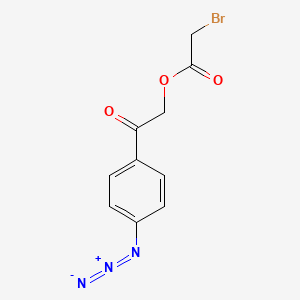
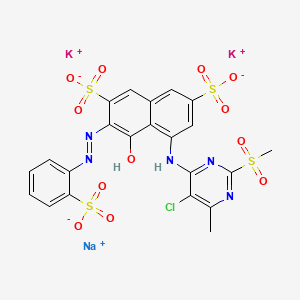
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

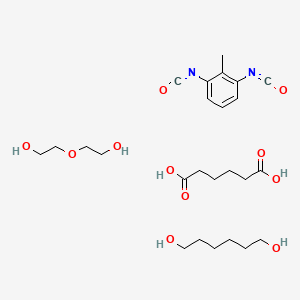
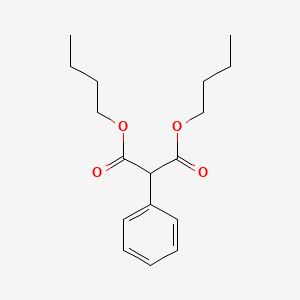
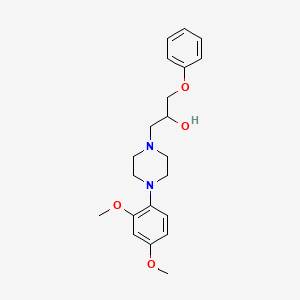
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
